1-(Piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole dihydrochloride
Description
Properties
IUPAC Name |
1-piperazin-1-yl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5.2ClH/c1-2-4-12-11(3-1)13-14(16-7-10-19(13)17-12)18-8-5-15-6-9-18;;/h7,10,15H,1-6,8-9H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZACXQRSYYLVQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN=C(C3=C2C1)N4CCNCC4.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole dihydrochloride typically involves multi-step synthetic routes. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction is often carried out under basic conditions using reagents such as diphenylvinylsulfonium triflate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The resulting intermediate is then deprotected and cyclized to form the desired piperazine derivative .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have also been explored for the efficient production of piperazine derivatives .
Chemical Reactions Analysis
1-(Piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific functional groups introduced or modified during the process.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
- Anticancer Properties : Studies have shown that derivatives of this compound can inhibit tubulin polymerization, which is critical for cell division. It has demonstrated selective cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer) with IC50 values indicating potent activity without significant toxicity to normal cells .
- Antimicrobial Activity : The compound has been tested for its antibacterial properties against gram-negative bacteria. It has shown significant efficacy against strains like E. coli, indicating its potential as an antimicrobial agent .
Applications in Research
The applications of 1-(Piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole dihydrochloride span various fields:
Medicinal Chemistry
This compound serves as a lead structure for developing new anticancer agents and antimicrobial drugs due to its promising biological activities.
Drug Development
Molecular docking studies have been conducted to assess the binding affinity of this compound towards various targets. Such studies indicate strong interactions with critical proteins involved in cancer progression and microbial resistance mechanisms.
Case Study 1: In Vitro Evaluation
A study synthesized various derivatives of this compound and evaluated their biological activity using MTT assays. Results indicated significant cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells.
Case Study 2: Docking Studies
Molecular docking studies were performed to predict the binding affinity of the compound towards tubulin. The results suggested a strong interaction with the colchicine-binding site, indicating potential as a lead compound for anticancer drug development .
Mechanism of Action
The mechanism of action of 1-(Piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is beneficial in conditions where increased acetylcholine levels are desired, such as in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound belongs to the indazole-derived heterocyclic family, which is increasingly studied for diverse biological activities. Below is a comparative analysis with structurally related analogs:
Key Observations
Structural Complexity and Bioactivity: The target compound’s tetrahydropyrazinoindazole core distinguishes it from simpler indazole derivatives (e.g., Sirt 1 activators with quinoly groups) . The fused ring system may confer unique binding properties but complicates synthesis compared to non-fused analogs like 1-(3-chlorophenyl)piperazine . Piperazine substituents (as in the target compound) are common in CNS-targeting drugs due to their ability to enhance solubility and interact with neurotransmitter receptors .
Pharmacological Potential: While 3,4-dihydropyrazinoindazoles exhibit broad anti-infective activity , the target compound’s dihydrochloride form may improve bioavailability, a critical factor for in vivo efficacy.
In contrast, pyrazolopyrimidines (e.g., compound 3 in ) are synthesized via stepwise cyclization, offering better modularity .
Biological Activity
1-(Piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities. With a molecular formula of C₁₄H₂₀ClN₅ and a CAS number of 1610376-97-0, this compound features a piperazine moiety linked to a tetrahydropyrazinoindazole structure. This unique combination may contribute to various pharmacological effects, making it a candidate for further research in medicinal chemistry.
The dihydrochloride form of the compound enhances its solubility and stability, which is critical for biological applications. The compound's structure allows for interactions with various biological targets, particularly in the context of receptor modulation and enzyme inhibition.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For example, compounds derived from similar structures have demonstrated efficacy against human breast cancer cells with IC50 values as low as 18 μM .
- PARP Inhibition : The compound has been evaluated for its ability to inhibit PARP1 (Poly (ADP-ribose) polymerase 1) activity. Inhibition of PARP1 is particularly relevant in cancer therapy as it plays a crucial role in DNA repair mechanisms. Compounds related to this structure have shown varying degrees of inhibition at different concentrations .
The biological activity of this compound is hypothesized to involve:
- Receptor Interactions : The compound may act as an antagonist at certain receptors involved in neuropharmacological pathways.
- Enzyme Modulation : By inhibiting enzymes such as PARP1, the compound can potentially enhance the effects of other anticancer agents by preventing cancer cells from repairing DNA damage .
Comparative Analysis
A comparative analysis with structurally similar compounds reveals insights into the unique properties of this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(5-Fluoroindazol-1-yl)piperazine | Contains an indazole ring | Known for potent anticancer activity |
| 7-(piperazinyl)-5-(trifluoromethyl)indole | Trifluoromethyl group enhances lipophilicity | Used in neuropharmacological studies |
| N-(piperidinyl)benzothiazole | Benzothiazole core | Exhibits antibacterial properties |
Case Studies
Several case studies highlight the efficacy of related compounds:
- Breast Cancer Study : A study evaluated the effects of various piperazine derivatives on breast cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth and induced apoptosis at micromolar concentrations .
- Neuropharmacological Effects : Another study focused on the neuropharmacological properties of piperazine derivatives, noting their potential as dual-action H(1) and H(3) receptor antagonists with implications for treating allergic reactions and cognitive disorders .
Q & A
Q. What statistical methods are robust for analyzing dose-response curves in cellular assays with high variability?
- Methodology : Use nonlinear regression (e.g., four-parameter logistic model) in GraphPad Prism. Bootstrap resampling estimates 95% confidence intervals for EC50. Outlier detection (Grubbs’ test) minimizes false positives. Normalize data to housekeeping genes (e.g., GAPDH) to control for plate-to-plate variability .
Comparative and Mechanistic Studies
Q. How does the dihydrochloride salt form compare to freebase in bioavailability and crystallinity?
Q. What mechanistic insights explain the compound’s selectivity for piperazine-linked targets over structurally similar receptors?
- Methodology : Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) maps binding-induced conformational changes. Alanine scanning mutagenesis identifies critical residues (e.g., Asp113 in 5-HT6). Compare MD trajectories of the compound bound to target vs. off-target receptors .
Experimental Design and Reproducibility
Q. What quality control protocols ensure batch-to-batch consistency in large-scale synthesis?
Q. How can researchers validate the compound’s proposed mechanism of action when conflicting pathway data exist?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
